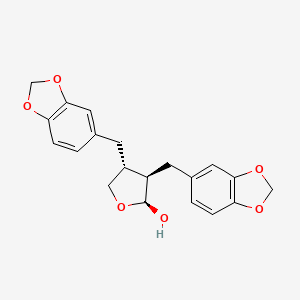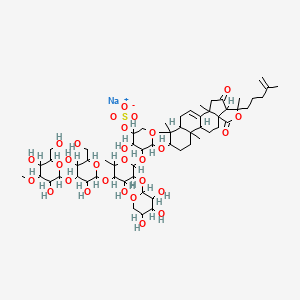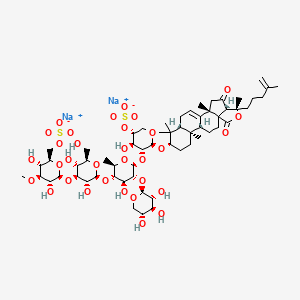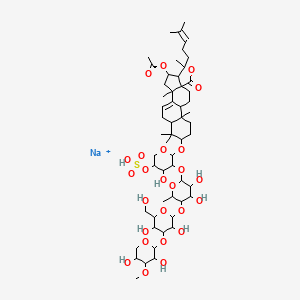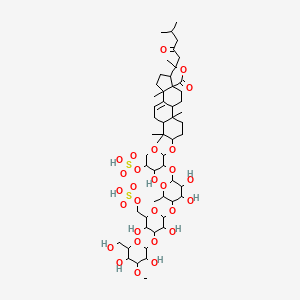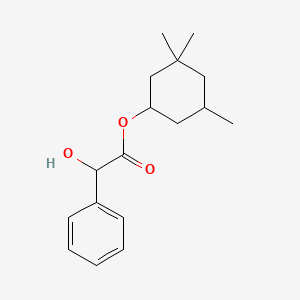
Cyclandelate
Overview
Description
- It functions as a vasodilator , meaning it relaxes blood vessels, leading to increased blood flow.
- Although not approved for use in the U.S. or Canada, this compound is approved in various European countries.
- It has been employed in the treatment of various blood vessel diseases, including claudication , arteriosclerosis , and Raynaud’s disease .
Cyclandelate: is an organic compound with the chemical formula CHO.
Scientific Research Applications
- Cyclandelate’s applications span several fields:
Clinical Medicine: Used in the treatment of blood vessel diseases, claudication, and nighttime leg cramps.
Research: Investigated for its effects on vascular health and blood flow regulation.
Industry: Although limited, it may find applications in pharmaceuticals or related areas.
Mechanism of Action
- Cyclandelate produces peripheral vasodilation by directly affecting vascular smooth muscle.
- Its pharmacological action may involve calcium-channel antagonism .
- By relaxing veins and arteries, this compound facilitates blood flow .
Safety and Hazards
Cyclandelate should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers
A paper titled “The Effect of this compound on Mental Function in Patients with Arteriosclerotic Brain Disease” was published in The British Journal of Psychiatry . Another paper titled “this compound in the treatment of senile mental changes: a double-blind” is also available .
Biochemical Analysis
Biochemical Properties
Cyclandelate interacts with the Voltage-dependent calcium channel subunit alpha-2/delta-1 and Liver carboxylesterase 1 . It produces peripheral vasodilation by a direct effect on vascular smooth muscle . The pharmacological action of this compound may be due to calcium-channel antagonism .
Cellular Effects
This compound is in a class of drugs called vasodilators . It relaxes veins and arteries, which makes them wider and allows blood to pass through them more easily . This effect of this compound influences cell function by improving blood flow and oxygen supply to various cells and tissues.
Molecular Mechanism
The mechanism of action of this compound involves producing peripheral vasodilation by a direct effect on vascular smooth muscle . This action may be due to its ability to antagonize calcium channels, thereby relaxing the smooth muscle cells in the blood vessels and improving blood flow .
Transport and Distribution
This compound is well absorbed following oral administration
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for cyclandelate are not readily available in the literature.
- Industrial production methods are also scarce, which may contribute to its limited approval status.
Chemical Reactions Analysis
- Cyclandelate likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- The major products formed from these reactions are not well-documented.
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are not readily available.
- Further research is needed to highlight cyclandelate’s uniqueness and identify related compounds.
properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHCOOQXZCIUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022862 | |
| Record name | Cyclandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
192-194 °C @ 14 MM HG | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS, FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE, 9.97e-02 g/L | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cyclandelate produces peripheral vasodilation by a direct effect on vascular smooth muscle. Pharmacological action may be due to calcium-channel antagonism., ...MOST OF ITS PHARMACOLOGICAL PROPERTIES ARE VERY SIMILAR TO THOSE OF PAPAVERINE & OF MANY SYNTHETIC ANTISPASMODICS PROMOTED PRIMARILY FOR EFFECTS ON SMOOTH MUSCLE., PAPAVERINE IS POTENT INHIBITOR OF CYCLIC NUCLEOTIDE PHOSPHODIESTERASE FOUND IN MANY TISSUES & CAN INCR CONCN OF CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE (CYCLIC AMP). SINCE CYCLIC AMP HAS BEEN IMPLICATED AS POSSIBLE MEDIATOR OF BETA-ADRENERGIC RELAXATION OF SMOOTH MUSCLE, SUCH MECHANISM OF ACTION...IS PLAUSIBLE. /PAPAVERINE/ | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS RN |
456-59-7 | |
| Record name | Cyclandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclandelate [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cyclandelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLANDELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139O1OAY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-53, 50-53 °C, 56 °C | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of cyclandelate?
A1: this compound is recognized for its calcium modulating properties. [] It primarily acts by inhibiting the influx of extracellular calcium ions into cells, thus influencing various cellular processes. []
Q2: How does this compound's calcium modulating activity translate into its vasodilatory effects?
A2: While the exact mechanism is not fully elucidated, this compound's inhibition of calcium influx into vascular smooth muscle cells is thought to prevent calcium-induced contraction, leading to vasodilation. [] This relaxation of blood vessels can enhance peripheral and cerebral blood flow. []
Q3: Does this compound affect intracellular calcium stores?
A3: Research suggests that the rise in cytosolic free calcium concentration upon stimulation of cultured human endothelial cells likely depends on the influx of calcium ions from an intracellular storage pool, rather than being significantly affected by this compound. []
Q4: How does this compound affect platelet function?
A4: this compound has been shown to inhibit platelet aggregation induced by various agonists, including thrombin and platelet activating factor. [] This effect is attributed to its ability to suppress the mobilization of calcium ions within platelets, which are essential for the execution of aggregation. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound is represented by the molecular formula C19H28O3 and has a molecular weight of 304.42 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, the ultraviolet spectrum of this compound exhibits absorption maxima (λmax) at 252.0 nm, 258.1 nm, and 264.1 nm. The corresponding molar absorptivities (E 1cm 1%) are 5.85, 6.95, and 5.30, respectively. [] Infrared spectroscopy data also confirms its structural characteristics. []
Q7: Has the stability of this compound been investigated in different formulations?
A7: Yes, studies have investigated the bioavailability of this compound from different capsule formulations. [] Notably, variations in dissolution rates among commercially available capsules were observed, which correlated with differences in bioavailability in both beagle dogs and humans. []
Q8: Does this compound exhibit any catalytic properties?
A8: this compound is not generally recognized for exhibiting catalytic properties. Its primary mode of action is through its pharmacological effects related to calcium modulation. []
Q9: Have any computational studies been conducted on this compound?
A9: A study utilizing pharmaco-EEG in healthy volunteers after this compound administration provided evidence for a pharmacokinetic-pharmacodynamic relationship. [] This suggests that computational modeling approaches could be employed to further investigate the relationship between this compound's pharmacokinetic properties and its effects on brain activity.
Q10: What is known about the structure-activity relationship of this compound?
A10: While detailed SAR studies are limited in the provided research, it's known that the metabolites of this compound, namely this compound alcohol and this compound acid, do not exhibit the same inhibitory effects on platelet calcium mobilization and aggregation as the parent compound. [] This highlights the importance of the specific structural features of this compound for its biological activity.
Q11: What formulation strategies have been explored to improve the bioavailability of this compound?
A11: Research indicates that the presence of food can enhance the bioavailability of this compound from capsules. [] This suggests that formulation strategies aimed at optimizing drug absorption in the fed state could be beneficial.
Q12: Have any specific formulation challenges been identified for this compound?
A12: Studies have shown that a poorly bioavailable capsule formulation of this compound exhibited slow dissolution rates and extensive whisker (needle-like crystal) growth within the capsule mass. [] This highlights the need for careful formulation development to ensure optimal drug release and absorption.
Q13: What is known about the absorption and metabolism of this compound?
A13: Following oral administration, this compound is absorbed and subsequently hydrolyzed to its metabolites, including this compound alcohol, this compound acid, and mandelic acid. [, , ] The presence of food has been shown to influence the absorption kinetics of this compound. []
Q14: How are the plasma concentrations of this compound and its metabolites measured?
A14: High-performance liquid chromatography (HPLC) has been employed to determine plasma concentrations of this compound and its metabolite, mandelic acid, in patients treated with oral this compound. []
Q15: Have any studies investigated the pharmacokinetic-pharmacodynamic relationship of this compound?
A15: Yes, a study utilizing quantitative topographical pharmaco-EEG in healthy volunteers provided evidence for a pharmacokinetic-pharmacodynamic relationship after this compound administration. [] The observed increase in spectral power density in specific EEG frequency bands coincided with the time course of this compound metabolite concentrations in the blood. []
Q16: Has the effect of this compound on cognitive function been studied?
A16: Multiple studies have investigated the effects of this compound on cognitive function in elderly patients, with mixed results. Some studies reported improvements in memory, cognitive performance, and mental deterioration scales, while others found no significant differences compared to placebo. [, , , , , , , , ]
Q17: Are there any animal models used to study this compound's effects?
A17: The development of collateral vessels after ligation of specific arteries in rabbits has been utilized as an animal model to study the effects of this compound on collateral circulation. [] Additionally, the impact of this compound on hemorrheology and thrombosis has been investigated in rat models. []
Q18: How does this compound affect glucose uptake in the brain?
A18: Studies in rats suggest that this compound may enhance glucose penetration into the brain, potentially contributing to its protective effects against hypoxia. []
Q19: What factors affect the dissolution rate of this compound capsules?
A19: The dissolution rate of this compound capsules has been shown to be influenced by factors such as the volume of the dissolution medium, stirring speed, and the presence of surfactants like Tween 80. []
Q20: What analytical methods have been employed for the quantification of this compound?
A20: Reverse-phase high-performance liquid chromatography (RP-HPLC) has been widely used for the determination of this compound content and related substances in pharmaceutical formulations. [, ] Additionally, gas-liquid chromatography (GLC) has also been explored for the estimation of this compound in pharmaceutical preparations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



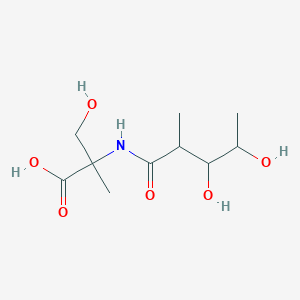
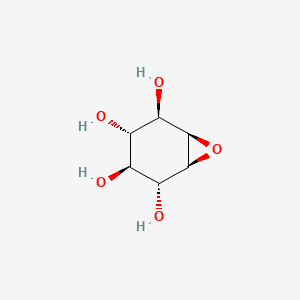
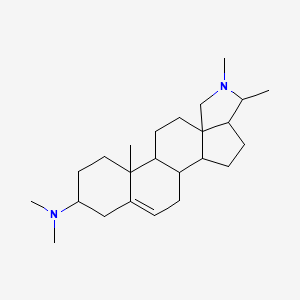
![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)

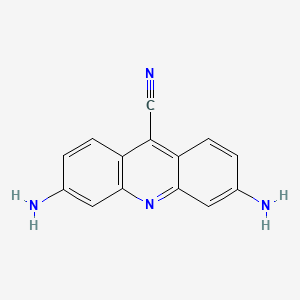

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)
